molecular formula C13H12FNO B1603769 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 577036-07-8

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1603769
CAS No.: 577036-07-8
M. Wt: 217.24 g/mol
InChI Key: BFLZLPZXLOXUHM-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile (FOC) is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. FOC is a cyclic nitrile compound that is widely used in the pharmaceutical industry as a precursor for developing new drugs. The compound has also been used in the synthesis of other organic compounds, including heterocyclic compounds and amino acids.

Advantages and Limitations for Lab Experiments

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. The compound is highly toxic and requires careful handling. This compound is also relatively expensive compared to other organic compounds.

Future Directions

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile has several potential future directions for scientific research. The compound can be used as a starting material for the synthesis of new drugs with improved efficacy and safety profiles. This compound can also be used in the development of new diagnostic tools for various diseases. The compound can also be used in the synthesis of new materials with unique properties, including electronic and optical materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a cyclic nitrile compound that is widely used in the pharmaceutical industry as a precursor for developing new drugs. The compound has also been used in the synthesis of other organic compounds, including heterocyclic compounds and amino acids. This compound has been found to exhibit significant biological activity, including anti-inflammatory, antioxidant, and anti-apoptotic effects. The compound has several potential future directions for scientific research, including the development of new drugs, diagnostic tools, and materials.

Scientific Research Applications

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile has been widely used in scientific research due to its diverse applications. The compound has been used as a starting material for the synthesis of new drugs, including antiviral, antitumor, and antimicrobial agents. This compound has also been used in the synthesis of other organic compounds, including heterocyclic compounds and amino acids. The compound has been found to exhibit significant biological activity, including anti-inflammatory, antioxidant, and anti-apoptotic effects.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLZLPZXLOXUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613792
Record name 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577036-07-8
Record name 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-cyano-1-(3-fluorophenyl)-3-methoxycarbonylcyclohexan-4-one (57, 51 g, 185 mmol), water (54.8 mL) and DMSO (840 mL) was heated and stirred at 150° C. for 3 hours, followed by stirring at room temperature overnight. The reaction mixture was evaporated and purified by chromatography on silica gel. Elution with ethyl acetate/heptane (5%:95% to 30%:70%) gave 28 g of desired material as a solid product. Rt=3.89 min (Method 3). Detected mass: 218.2 (M+H+).
Name
1-cyano-1-(3-fluorophenyl)-3-methoxycarbonylcyclohexan-4-one
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
54.8 mL
Type
reactant
Reaction Step One
Name
Quantity
840 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 2
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 3
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 4
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 6
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile

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